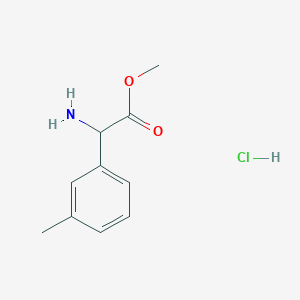

Methyl amino(3-methylphenyl)acetate hydrochloride

Description

Properties

IUPAC Name |

methyl 2-amino-2-(3-methylphenyl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-7-4-3-5-8(6-7)9(11)10(12)13-2;/h3-6,9H,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCKBNDGDRIXKBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic Stability & Degradation Kinetics of Methyl amino(3-methylphenyl)acetate Hydrochloride

Technical Guide for Pharmaceutical Development

Executive Summary

Methyl amino(3-methylphenyl)acetate hydrochloride (CAS: 1255716-96-1), a structural analog of the phenylglycine class, serves as a critical chiral intermediate in the synthesis of antiplatelet agents and beta-lactam antibiotics.[1][2] Its thermodynamic profile is defined by a dichotomy: high lattice energy providing solid-state stability, contrasted with significant solution-state lability driven by ester hydrolysis and benzylic racemization.[1][2]

This guide details the physicochemical stability profile of the compound, identifying moisture-induced hydrolysis and base-catalyzed epimerization as the primary critical quality attributes (CQAs).[1] Strict control of water activity (

Molecular Architecture & Theoretical Stability

To predict stability, we must deconstruct the molecule into its functional pharmacophores.[1] The compound consists of a phenylglycine scaffold with a methyl ester and a 3-methyl substitution on the aromatic ring, stabilized as a hydrochloride salt.[1]

Structural Vulnerabilities[2]

-

The Ester Linkage: The methyl ester is susceptible to nucleophilic acyl substitution (hydrolysis). While the hydrochloride salt form creates an acidic microenvironment that generally retards base-catalyzed hydrolysis, it makes the compound hygroscopic.[1] Absorbed moisture creates a localized "solution state" on the crystal surface, accelerating acid-catalyzed hydrolysis.[1][2]

-

The Benzylic

-Carbon: Unlike aliphatic amino acids, the -

The 3-Methyl Substituent: Electronic theory suggests the 3-methyl group (an electron-donating group via induction/hyperconjugation) slightly destabilizes the benzylic carbanion compared to electron-withdrawing substituents (e.g., 2-chloro in Clopidogrel intermediates).[2] Consequently, this analog is theoretically more configurationally stable than its chlorinated counterparts, though still labile.

Solid-State Thermodynamics[2]

Thermal Profile

As an ionic hydrochloride salt, the lattice energy is dominated by electrostatic interactions, typically resulting in a high melting point.[1]

-

Expected Melting Range:

(with decomposition). -

Thermal Decomposition: Above the melting point, the compound undergoes decarboxylation and loss of HCl.[1]

-

Polymorphism: Phenylglycine esters often exhibit enantiotropic polymorphism.[2] Differential Scanning Calorimetry (DSC) is required to rule out metastable forms that could revert during storage, altering solubility.[1][2]

Hygroscopicity & Water Activity

The HCl salt is hygroscopic.

-

Critical Relative Humidity (CRH): Estimated at 60-70% RH.[2] Above this threshold, deliquescence occurs.[1][2]

-

Impact: Water uptake is not merely physical; it initiates the hydrolysis cascade.

-

Recommendation: Store in desiccated conditions with foil-laminate liners to prevent moisture permeation.[2]

-

Solution-State Kinetics & Degradation Pathways[2]

The stability in solution is pH-dependent.[2] The three primary degradation pathways are Hydrolysis , Racemization , and Diketopiperazine (DKP) Formation .[1]

Degradation Pathway Diagram[2]

Figure 1: Primary degradation pathways.[2] Hydrolysis is the dominant pathway in acidic/neutral aqueous media, while racemization and dimerization dominate in basic organic/aqueous media.[1]

Kinetic Parameters

| Parameter | Condition | Behavior | Kinetic Order |

| Hydrolysis ( | pH < 3 | Slow.[2] Protonation of carbonyl oxygen activates electrophile, but water is a weak nucleophile.[1][2] | Pseudo-1st Order |

| Hydrolysis ( | pH > 7 | Rapid.[2] Hydroxide ion attacks ester carbonyl.[1][2] | 2nd Order ( |

| Racemization ( | pH > 6 | Significant.[2] Deprotonation of | 2nd Order ( |

| DKP Formation | pH > 8 | Moderate.[2] Free amine attacks ester of neighbor molecule (cyclization).[2] | 2nd Order |

Experimental Protocols

To validate the stability of your specific lot, the following self-validating protocols are recommended. These align with ICH Q1A (R2) guidelines.

Forced Degradation (Stress Testing) Workflow

This protocol determines the intrinsic stability limits and validates the analytical method's specificity.

Step-by-Step Methodology:

-

Stock Preparation: Dissolve 50 mg of compound in 50 mL of Acetonitrile:Water (50:50).

-

Acid Stress: Add 5 mL of 0.1 N HCl to 5 mL stock. Heat at 60°C for 4 hours.

-

Target: 10-20% degradation (Hydrolysis to acid).[2]

-

-

Base Stress: Add 5 mL of 0.1 N NaOH to 5 mL stock. Stir at Room Temp for 1 hour.

-

Oxidative Stress: Add 5 mL of 3%

to 5 mL stock.[2] Store RT for 24 hours.-

Target: N-oxidation (less likely for primary amines) or benzylic oxidation.[2]

-

-

Analysis: Neutralize samples and analyze via HPLC.

Analytical Method (HPLC)[2]

-

Column: Chiralpak AGP or Crownpak CR(+) (Essential for separating enantiomers).[2]

-

Mobile Phase: Perchloric acid pH 1.5 / Acetonitrile (90:10).[2] Low pH prevents on-column degradation.[2]

-

Detection: UV at 220 nm (Amide/Ester absorption) and 254 nm (Phenyl ring).[2]

-

Flow Rate: 0.8 mL/min.[2]

Experimental Workflow Diagram

Figure 2: Standardized workflow for assessing thermodynamic stability and degradation kinetics.

Storage & Handling Recommendations

Based on the thermodynamic profile, the following handling procedures are mandatory to ensure shelf-life integrity.

-

Moisture Barrier: The hydrochloride salt will scavenge atmospheric moisture.[2] Use High-Density Polyethylene (HDPE) bottles with heat-sealed aluminum foil liners.[2] Include a silica gel desiccant packet.[2]

-

Temperature: Store at +2°C to +8°C (Refrigerated) for long-term storage. Short-term excursions to 25°C are acceptable if humidity is controlled.[2]

-

Solution Handling:

References

-

Royal Society of Chemistry. (2015).[2] Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products.[1] Natural Product Reports.[1][2] [Link]

-

National Institutes of Health (PubChem). (2025). Methyl 2-(3-aminophenyl)acetate hydrochloride - Chemical Properties. [Link][2]

-

International Conference on Harmonisation (ICH). (2003).[2] Stability Testing of New Drug Substances and Products Q1A(R2).[2] [Link]

-

Behnam, M. A., et al. (2017).[1][2][3] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters.[1][2][3] [Link]

Sources

pKa values of Methyl amino(3-methylphenyl)acetate hydrochloride

An In-depth Technical Guide to the Determination of pKa Values for Methyl amino(3-methylphenyl)acetate hydrochloride

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. For ionizable molecules such as Methyl amino(3-methylphenyl)acetate hydrochloride, an accurate understanding of its pKa is indispensable for predicting its behavior in physiological environments, guiding formulation development, and ensuring optimal therapeutic efficacy. This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the theoretical considerations and practical methodologies for determining the pKa of Methyl amino(3-methylphenyl)acetate hydrochloride. It delves into the causality behind experimental choices for potentiometric, spectrophotometric, and electrophoretic methods, and introduces computational approaches as a predictive tool. This guide is structured to provide both a robust theoretical framework and actionable, field-proven protocols to ensure the generation of accurate and reliable pKa data.

Introduction: The Criticality of pKa in Drug Development

The journey of a drug molecule from administration to its site of action is governed by a series of complex biological processes, including absorption, distribution, metabolism, and excretion (ADME).[1] The ionization state of a molecule, which is directly dictated by its pKa value(s) and the pH of the surrounding environment, is a master variable controlling its solubility, lipophilicity, membrane permeability, and protein binding.[1]

Methyl amino(3-methylphenyl)acetate hydrochloride is an organic molecule featuring a primary amine and an ester functional group. The amine is basic and exists in its protonated, charged form as a hydrochloride salt. This ionization behavior is pivotal. For instance, the charged form may exhibit higher aqueous solubility, which is crucial for formulation, while the neutral, uncharged form is often more capable of passively diffusing across lipidic biological membranes, a key step in absorption.

Therefore, the precise determination of the pKa of the primary amino group in Methyl amino(3-methylphenyl)acetate hydrochloride is not merely an academic exercise; it is a critical data point that informs decisions across the entire drug discovery and development pipeline.

Table 1: Chemical Properties of Methyl amino(3-methylphenyl)acetate hydrochloride

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [2] |

| Molecular Weight | 215.68 g/mol | [2] |

| Chemical Structure | ||

| InChI Key | UCKBNDGDRIXKBH-UHFFFAOYSA-N | [2] |

| SMILES String | O=C(OC)C(N)C1=CC=CC(C)=C1.[H]Cl | [2] |

| Ionizable Group | Primary Amine (-NH₂) | N/A |

Theoretical Framework: Predicting Ionization Behavior

The pKa is the pH at which a specific ionizable group in a molecule is 50% ionized and 50% non-ionized.[3] For Methyl amino(3-methylphenyl)acetate hydrochloride, the relevant ionizable group is the primary amine. As the compound is a hydrochloride salt, the amine is protonated (R-NH₃⁺). The pKa value we seek to determine corresponds to the dissociation of this conjugate acid, as shown in the equilibrium below.

Caption: Ionization equilibrium of the primary amine.

The pKa of this amine is influenced by the molecule's electronic and steric environment. The electron-withdrawing effect of the adjacent ester group is expected to decrease the basicity (lower the pKa) of the amine compared to a simple alkylamine. Based on structurally similar α-amino acid esters, the pKa of the amino group is anticipated to be in the range of 7.5 to 9.5.[4] This initial estimate is vital for selecting the appropriate pH range and methodology for experimental determination.

Methodologies for pKa Determination: A Multi-faceted Approach

No single method for pKa determination is universally superior; the choice depends on the compound's properties, such as solubility and chromophoric character, as well as available instrumentation. A robust approach often involves utilizing at least two distinct methods to ensure self-validation of the results.

Caption: General workflow for robust pKa determination.

Potentiometric Titration: The Gold Standard

Potentiometry is a classic and highly reliable method that directly measures changes in pH as a titrant is added to the sample solution.[5] It is particularly well-suited for compounds with sufficient solubility.

Causality and Rationale: Since Methyl amino(3-methylphenyl)acetate hydrochloride is the salt of a weak base, the experimental approach involves titrating a solution of the compound with a strong base, such as sodium hydroxide (NaOH). The initial pH will be acidic due to the R-NH₃⁺ species. As NaOH is added, it neutralizes the H⁺ ions formed from the dissociation of the conjugate acid, shifting the equilibrium. The pH is monitored throughout the titration, generating a sigmoidal curve. The pKa is the pH at the half-equivalence point, where exactly half of the R-NH₃⁺ has been converted to R-NH₂.[6]

Experimental Protocol:

-

Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01).[6]

-

Sample Preparation: Accurately weigh and dissolve a sample of Methyl amino(3-methylphenyl)acetate hydrochloride in purified water to achieve a concentration of approximately 1-10 mM.[6]

-

Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to the sample solution. Rationale: This maintains a constant ionic strength throughout the titration, which stabilizes the activity coefficients of the ions in solution, leading to a more accurate pKa determination.[6]

-

Inert Atmosphere: Place the reaction vessel on a magnetic stirrer and purge the solution with nitrogen gas for 5-10 minutes before and during the titration. Rationale: This removes dissolved carbon dioxide from the solution, which can form carbonic acid and interfere with the titration of the weak base, particularly in the neutral to basic pH range.[6]

-

Titration: Immerse the calibrated pH electrode into the solution. Titrate with a standardized solution of 0.1 M NaOH, adding small, precise increments of the titrant. Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis). Determine the equivalence point, which is the point of maximum slope on the curve (inflection point). This can be found using the first or second derivative of the titration curve.[7] The pKa is the pH value recorded at exactly half the volume of titrant required to reach the equivalence point.[6]

UV-Vis Spectrophotometry: Leveraging Chromophores

This method is applicable if the protonated and deprotonated forms of the molecule exhibit different ultraviolet or visible light absorption spectra.[5] The presence of the phenyl ring in Methyl amino(3-methylphenyl)acetate provides a suitable chromophore.

Causality and Rationale: The electronic environment of the phenyl ring can be subtly altered by the ionization state of the nearby amino group. This change can lead to a shift in the wavelength of maximum absorbance (λ_max) or a change in the molar absorptivity. By measuring the absorbance of the compound in a series of buffers with different, precisely known pH values, a sigmoidal curve of absorbance vs. pH can be generated. The inflection point of this curve corresponds to the pKa.[8][9]

Experimental Protocol:

-

Buffer Preparation: Prepare a series of buffers covering a pH range of approximately pKa ± 2 (e.g., from pH 6 to 11). Ensure all buffers have the same constant ionic strength.

-

Determine λ_max: Record the UV spectra of the compound in a highly acidic buffer (e.g., pH 2, where the molecule is fully protonated) and a highly basic buffer (e.g., pH 12, where it is fully deprotonated). Identify the wavelength(s) where the difference in absorbance is maximal.[5] An isosbestic point, where the spectra of both species cross, can also be identified as a confirmation of a two-species equilibrium.[9]

-

Absorbance Measurements: Prepare a series of solutions with a constant concentration of the compound, each in a different buffer from the prepared series. Measure the absorbance of each solution at the pre-determined λ_max.

-

Data Analysis: Plot absorbance versus pH. The resulting data should fit a sigmoidal curve. The pKa is the pH value at the inflection point of this curve. This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.[8]

Capillary Electrophoresis (CE): A High-Throughput Alternative

CE is a powerful separation technique that can be used to determine pKa values with high accuracy, requiring only minute quantities of sample.[10] It is particularly advantageous for compounds with low solubility or when sample availability is limited.[11]

Causality and Rationale: CE separates molecules based on their charge-to-size ratio. The effective electrophoretic mobility of an ionizable compound is dependent on its net charge, which in turn is a function of the pH of the background electrolyte (buffer).[12] By measuring the mobility of Methyl amino(3-methylphenyl)acetate at various pH values, a titration curve of mobility vs. pH can be constructed. The inflection point, where the mobility is halfway between the mobility of the fully protonated species and the neutral species, corresponds to the pKa.[10][11]

Computational pKa Prediction

In parallel with experimental work, in silico methods can provide rapid pKa estimations. These tools are invaluable for prioritizing compounds in early discovery and for corroborating experimental findings.

-

Empirical Methods: Software like ACD/pKa DB and Marvin use large databases of experimental pKa values to predict the pKa of a novel structure based on fragments and substituent effects.[13]

-

Quantum Mechanics (QM): Methods based on Density Functional Theory (DFT) can calculate the pKa from first principles by computing the free energy difference between the protonated and deprotonated states in a solvated environment.[14][15]

-

Machine Learning: Modern tools like Epik and Rowan use machine learning models trained on vast chemical datasets to deliver fast and accurate predictions.[16][17]

While predictive tools are powerful, they are not a substitute for experimental determination. It is best practice to use computational predictions to guide experimental design and to compare the final experimental value against the theoretical estimate.

Table 2: Hypothetical Comparative pKa Data Summary

| Method | Expected pKa Value | Key Advantages |

| Potentiometric Titration | 8.2 ± 0.1 | High accuracy, direct measurement |

| UV-Vis Spectrophotometry | 8.3 ± 0.2 | Low sample consumption, good for low solubility |

| Capillary Electrophoresis | 8.2 ± 0.1 | High throughput, very low sample need, purity not critical[10] |

| Computational (e.g., Epik) | 8.1 ± 0.4 | Extremely fast, no physical sample required |

Conclusion

An accurate pKa value for Methyl amino(3-methylphenyl)acetate hydrochloride is a cornerstone for its successful development as a potential therapeutic agent. This guide has outlined a comprehensive strategy for its determination, grounded in both established experimental techniques and modern computational approaches. By employing a multi-pronged methodology, such as combining the precision of potentiometric titration with the high-throughput capabilities of capillary electrophoresis, researchers can generate a validated, trustworthy pKa value. This critical parameter will empower scientists to build predictive models for ADME properties, design robust formulations, and ultimately de-risk the progression of this compound through the development pipeline.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

Völgyi, G., Rácz, Á., & Takács-Novák, K. (2015). Novel Instrument for Automated pKa Determination by Internal Standard Capillary Electrophoresis. Analytical Chemistry. Retrieved from [Link]

- Oumada, F. Z., et al. (2022). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water.

-

Oumada, F. Z., et al. (2014). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development. ACS Combinatorial Science. Retrieved from [Link]

-

ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

-

Analiza. (2022). Using Capillary Electrophoresis to Measure pKa. Retrieved from [Link]

-

Gluck, S. J., & Cleveland, J. A. Jr. (2004). Determination of acid dissociation constants by capillary electrophoresis. Journal of Chromatography A. Retrieved from [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Scientific Research Publishing. (2018). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Retrieved from [Link]

-

Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

-

SciSpace. (2021). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

-

Popov, K., Rönkkömäki, H., & Lajunen, L. H. (2006). Guidelines for NMR measurements for determination of high and low pKa values (IUPAC Technical Report). Pure and Applied Chemistry. Retrieved from [Link]

-

Schrödinger. (n.d.). Epik. Retrieved from [Link]

-

Rowan. (n.d.). pKa Prediction. Retrieved from [Link]

-

IvyPanda. (2024). Spectrophotometric Determination of the pKa of an Acid-Base Indicator Report. Retrieved from [Link]

-

Balogh, M., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

Kyoto Electronics Manufacturing Co., Ltd. (n.d.). How should the acid dissociation constant pKa be measured?. Retrieved from [Link]

-

IUPAC. (2006). Guidelines for NMR Measurements for Determination of High and Low pKa Values (IUPAC Technical Report). Retrieved from [Link]

-

Chemchart. (n.d.). methyl amino(3-methylphenyl)acetate hydrochloride (1255716-96-1). Retrieved from [Link]

-

Physical Chemistry Chemical Physics. (2019). Isodesmic reaction for accurate theoretical pKa calculations of amino acids and peptides. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). pKa of the alpha proton of an alpha amino ester. Retrieved from [Link]

-

International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

-

precisionFDA. (n.d.). 3-(METHYL(PHENYLMETHYL)AMINO)-1-PHENYL-1-PROPANONE HYDROCHLORIDE. Retrieved from [Link]

-

ACS Omega. (2024). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. Retrieved from [Link]

-

ResearchGate. (2025). Ab Initio Molecular Dynamics Simulations of Amino Acids in Aqueous Solutions: Estimating pKa Values from Metadynamics Sampling. Retrieved from [Link]

-

PMC. (2024). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(3-aminophenyl)acetate hydrochloride. Retrieved from [Link]

-

PMC. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. Retrieved from [Link]

-

Purdue e-Pubs. (n.d.). Rational Design of Pharmaceutical Salt Formulations by Understanding the Mechanism of Disproportionation. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of pK(a) values of basic new drug substances by CE. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Methylamino)-3-phenylacetone hydrochloride. Retrieved from [Link]

-

MDPI. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylbutyl amino(phenyl)acetate hydrochloride. Retrieved from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

FooDB. (2011). Showing Compound 3-Methylphenylacetic acid (FDB022916). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Methyl amino(3-methylphenyl)acetate hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. ijirss.com [ijirss.com]

- 4. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. scispace.com [scispace.com]

- 8. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 9. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 10. Determination of acid dissociation constants by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. analiza.com [analiza.com]

- 12. diposit.ub.edu [diposit.ub.edu]

- 13. chemaxon.com [chemaxon.com]

- 14. Isodesmic reaction for accurate theoretical pKa calculations of amino acids and peptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. schrodinger.com [schrodinger.com]

- 17. pKa Prediction | Rowan [rowansci.com]

Comprehensive Characterization: Hygroscopicity and Stability of Methyl amino(3-methylphenyl)acetate hydrochloride

Topic: Hygroscopic Properties and Solid-State Stability of Methyl amino(3-methylphenyl)acetate hydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl amino(3-methylphenyl)acetate hydrochloride (CAS: 1255716-96-1), a derivative of phenylglycine, serves as a critical chiral intermediate in the synthesis of beta-lactam antibiotics and platelet aggregation inhibitors. While its hydrochloride salt form confers improved solubility compared to the free base, it introduces significant challenges regarding solid-state stability.

This guide addresses the hygroscopic nature of this compound. For researchers, the primary risk is not merely physical clumping (caking) but chemical degradation. The hydrochloride salt moiety, when exposed to moisture, creates an acidic microenvironment that catalyzes the hydrolysis of the methyl ester, leading to irreversible purity loss. This document outlines the structural basis of this hygroscopicity, the degradation mechanism, and the mandatory protocols for characterization and handling.

Chemical Identity and Structural Basis of Hygroscopicity

To understand the material's behavior, we must analyze its lattice energetics and functional group interactions.

-

Compound Name: Methyl amino(3-methylphenyl)acetate hydrochloride[1][2][3]

-

CAS Number: 1255716-96-1[3]

-

Molecular Formula:

-

Molecular Weight: 215.68 g/mol [1]

The Hygroscopic Mechanism

The hygroscopicity of this compound is driven by two synergistic factors:

-

Ionic Lattice Energy: As a hydrochloride salt, the crystal lattice is held together by ionic interactions between the protonated ammonium group (

) and the chloride counterion ( -

Hydrogen Bonding Potential: The ester carbonyl oxygen and the ammonium protons serve as potent hydrogen bond acceptors and donors, respectively. Upon exceeding a specific Critical Relative Humidity (CRH), the surface adsorption of water transitions into bulk absorption (deliquescence), dissolving the crystal surface.

Degradation Mechanism: The Hydrolysis Cascade

The most critical consequence of hygroscopicity for this specific molecule is ester hydrolysis . Unlike simple inorganic salts that merely dissolve, this organic salt degrades.

When water is absorbed into the lattice, it mobilizes the chloride ions and protons. The local pH within the adsorbed water layer drops significantly (often pH < 2). This acidic environment rapidly catalyzes the cleavage of the methyl ester bond.

Visualization: Hydrolytic Degradation Pathway

Figure 1: The moisture-induced degradation pathway. Note that the HCl salt provides the acidic protons necessary to auto-catalyze the hydrolysis once water is present.

Characterization Protocols

Protocol A: Dynamic Vapor Sorption (DVS)

This is the gold standard for quantifying hygroscopicity.

-

Sample Prep: Load 10–20 mg of sample into the DVS pan.

-

Drying Cycle: Equilibrate at 0% Relative Humidity (RH) at 25°C for 6 hours to establish dry mass (

). -

Sorption Scan: Ramp RH from 0% to 90% in 10% increments.

-

Equilibrium Criterion:

per minute.

-

-

Desorption Scan: Ramp RH from 90% back to 0%.

-

Hysteresis Check: A gap between sorption and desorption curves indicates bulk absorption or hydrate formation.

Data Interpretation Guide:

| Mass Change at 80% RH | Classification | Handling Requirement |

| < 0.2% | Non-hygroscopic | Standard Storage |

| 0.2% – 2.0% | Slightly Hygroscopic | Desiccant Recommended |

| 2.0% – 15.0% | Hygroscopic | Strict Humidity Control (<40% RH) |

| > 15.0% | Deliquescent | Glove Box / Inert Atmosphere Only |

Protocol B: Forced Degradation (Stress Testing)

To determine the "safe time" (hold time) during manufacturing.

-

Exposure: Place open vials of the compound in stability chambers at 25°C/60% RH and 40°C/75% RH.

-

Timepoints: T=0, 4 hours, 24 hours, 7 days.

-

Analysis: Analyze via HPLC for the formation of 3-methylphenylglycine (the acid degradation product).

Visualization: Characterization Workflow

Figure 2: Integrated workflow for physical and chemical stability assessment.

Handling and Storage Specifications

Based on the class properties of amino acid ester hydrochlorides, the following specifications are mandatory until empirical DVS data proves otherwise.

Storage Conditions

-

Temperature: 2°C to 8°C (Refrigerated). Low temperature slows the kinetics of hydrolysis significantly.

-

Atmosphere: The container must be backfilled with Argon or Nitrogen .

-

Container: Amber glass vials with Teflon-lined screw caps, sealed with Parafilm.

-

Desiccant: Silica gel packs must be included in the secondary containment (e.g., the outer bag or jar).

Operational Handling

-

Weighing: Do not weigh in open air if ambient humidity > 50%. Use a localized nitrogen sweep or a glove box.

-

Solvent Choice: Avoid protic solvents (methanol, water) for stock solutions unless used immediately. Preferred solvents for reactions are anhydrous DCM, DMF, or THF.

References

-

Sigma-Aldrich. Methyl amino(3-methylphenyl)acetate hydrochloride Product Information & Safety Data Sheet. Retrieved from

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44119610, Methyl 2-(3-aminophenyl)acetate hydrochloride. Retrieved from

-

Wang, C., et al. (2019). Mild and Efficient Preparation of Phytosteryl Amino Acid Ester Hydrochlorides and Their Emulsifying Properties. Journal of Agricultural and Food Chemistry. Retrieved from

-

Chan, M. N., et al. (2005). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate. Environmental Science & Technology. Retrieved from

Sources

- 1. Methyl amino(3-methylphenyl)acetate hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. methyl amino(3-methylphenyl)acetate hydrochloride (1255716-96-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. 1255716-96-1|Methyl Amino(3-methylphenyl)acetate Hydrochloride|Methyl Amino(3-methylphenyl)acetate Hydrochloride|-范德生物科技公司 [bio-fount.com]

Methodological & Application

Application Notes and Protocols: Synthesis and Utility of Methyl amino(3-methylphenyl)acetate hydrochloride

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Phenylglycine Derivatives

In the landscape of modern medicinal chemistry, non-proteinogenic amino acids and their derivatives serve as invaluable building blocks for the synthesis of novel therapeutic agents. Among these, substituted phenylglycine scaffolds are of particular interest due to their ability to introduce conformational constraints, enhance proteolytic stability, and modulate receptor binding affinities in peptides and small molecule drugs.[1][2] Methyl amino(3-methylphenyl)acetate hydrochloride, a derivative of m-tolylglycine, represents a key intermediate, offering a reactive handle for amide bond formation and further molecular elaboration.

This comprehensive guide provides detailed protocols for the synthesis of Methyl amino(3-methylphenyl)acetate hydrochloride and explores its application as a strategic intermediate in synthetic organic chemistry and drug discovery. The methodologies presented herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to empower researchers in their synthetic endeavors.

Synthesis of the Precursor: 2-amino-2-(3-methylphenyl)acetic acid

The journey to Methyl amino(3-methylphenyl)acetate hydrochloride begins with the synthesis of its parent amino acid, 2-amino-2-(3-methylphenyl)acetic acid. Two classical and reliable methods for the synthesis of α-amino acids from aldehydes are the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways utilize the readily available 3-methylbenzaldehyde as the starting material.

Method 1: The Strecker Synthesis

The Strecker synthesis is a three-component reaction involving an aldehyde, ammonia, and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the desired α-amino acid.

Reaction Scheme: Strecker Synthesis

Caption: Strecker synthesis of the precursor amino acid.

Protocol 1: Synthesis of 2-amino-2-(3-methylphenyl)acetic acid via Strecker Synthesis

-

Imine Formation: In a well-ventilated fume hood, to a solution of 3-methylbenzaldehyde (1.0 eq) in a suitable solvent such as methanol, add a solution of ammonia (excess) and potassium cyanide (1.1 eq). Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Formation of α-aminonitrile: The reaction mixture is stirred for several hours to allow for the formation of the α-amino(3-methylphenyl)acetonitrile.

-

Hydrolysis: Once the formation of the aminonitrile is complete, the reaction mixture is carefully acidified with a strong acid (e.g., concentrated HCl) and heated to reflux. This step hydrolyzes the nitrile to a carboxylic acid.

-

Work-up and Isolation: After hydrolysis, the reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid to induce precipitation. The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield 2-amino-2-(3-methylphenyl)acetic acid.

Method 2: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction provides an alternative route to the corresponding hydantoin, which can then be hydrolyzed to the amino acid. This method involves the reaction of an aldehyde with potassium cyanide and ammonium carbonate.

Reaction Scheme: Bucherer-Bergs Reaction

Caption: Bucherer-Bergs route to the precursor amino acid.

Protocol 2: Synthesis of 2-amino-2-(3-methylphenyl)acetic acid via Bucherer-Bergs Reaction

-

Hydantoin Formation: In a pressure vessel, a mixture of 3-methylbenzaldehyde (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) in a mixture of ethanol and water is heated.

-

Reaction Monitoring: The reaction is typically heated for several hours with stirring. The formation of the 5-(3-methylphenyl)hydantoin can be monitored by TLC.

-

Hydrolysis: After cooling, the hydantoin intermediate is hydrolyzed to the amino acid by heating with a strong acid (e.g., HCl) or base (e.g., NaOH).

-

Isolation: Similar to the Strecker synthesis, the reaction mixture is cooled, and the pH is adjusted to the isoelectric point to precipitate the 2-amino-2-(3-methylphenyl)acetic acid. The product is then collected by filtration, washed, and dried.

Synthesis of Methyl amino(3-methylphenyl)acetate hydrochloride

With the precursor amino acid in hand, the next step is its efficient conversion to the methyl ester hydrochloride salt. A highly effective and mild method for this transformation is the use of trimethylchlorosilane (TMSCl) in methanol. This in-situ generation of HCl gas in a controlled manner facilitates the esterification.

Reaction Scheme: Esterification

Caption: Esterification to the target intermediate.

Protocol 3: Synthesis of Methyl amino(3-methylphenyl)acetate hydrochloride

-

Reaction Setup: To a suspension of 2-amino-2-(3-methylphenyl)acetic acid (1.0 eq) in anhydrous methanol at 0 °C, add trimethylchlorosilane (2.0-3.0 eq) dropwise with stirring.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by the disappearance of the starting material using TLC.

-

Product Isolation: Upon completion, the solvent is removed under reduced pressure to yield the crude Methyl amino(3-methylphenyl)acetate hydrochloride.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to afford the final product as a crystalline solid.

| Parameter | Value |

| Starting Material | 2-amino-2-(3-methylphenyl)acetic acid |

| Reagents | Trimethylchlorosilane, Anhydrous Methanol |

| Reaction Time | 12-24 hours |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | >90% |

| Product Form | Crystalline Solid |

Applications in Synthesis

Methyl amino(3-methylphenyl)acetate hydrochloride is a versatile intermediate for the synthesis of more complex molecules, particularly in the development of peptides and heterocyclic compounds. The free amino group allows for standard peptide coupling reactions, while the methyl ester can be hydrolyzed or used in other transformations.

Application Example: Peptide Synthesis

The incorporation of non-proteinogenic amino acids like 2-amino-2-(3-methylphenyl)acetic acid into peptide chains is a common strategy to enhance their pharmacological properties. The methyl ester hydrochloride can be N-protected (e.g., with Fmoc or Boc) and then used in solid-phase or solution-phase peptide synthesis.

Workflow: Incorporation into a Peptide Chain

Caption: General workflow for using the intermediate in peptide synthesis.

Conclusion

Methyl amino(3-methylphenyl)acetate hydrochloride is a valuable and accessible intermediate for researchers in organic synthesis and drug discovery. The synthetic protocols provided in this guide, from the precursor amino acid to the final ester hydrochloride, are robust and based on well-established chemical principles. The utility of this building block in the synthesis of modified peptides and other complex molecules underscores its importance in the development of new chemical entities with potential therapeutic applications.

References

-

Harrity, J. P. A., et al. (2023). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters, 25(35), 6555–6559. Available at: [Link]

-

De, S. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. Available at: [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

-

Grieco, P., et al. (2025). Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. Peptide Science. Available at: [Link]

Sources

Application Note: High-Fidelity Chiral Synthesis with Methyl Amino(3-methylphenyl)acetate Hydrochloride

Executive Summary

Methyl amino(3-methylphenyl)acetate hydrochloride is a critical non-proteinogenic amino acid ester used as a chiral building block in the synthesis of pharmaceutical intermediates. Structurally analogous to phenylglycine, the presence of the meta-methyl group introduces specific steric and lipophilic properties that modulate the pharmacokinetics of downstream active pharmaceutical ingredients (APIs).

This guide addresses the two primary challenges researchers face with this compound:

-

Enantiomeric Resolution: Efficiently separating the racemic starting material into useful (R) and (S) synthons using biocatalysis.[1]

-

Synthetic Integration: Protocols for incorporating this sterically hindered amine into peptide backbones or small molecule drugs (e.g.,

-adrenoceptor agonists).

Chemical Profile & Properties[2][3][4][5][6]

| Property | Data |

| IUPAC Name | Methyl 2-amino-2-(3-methylphenyl)acetate hydrochloride |

| Common Name | Methyl 3-methylphenylglycinate HCl |

| CAS Number | 1255716-96-1 (Racemic) |

| Molecular Formula | C |

| Molecular Weight | 215.68 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM (as salt) |

| pKa (approx) | ~7.5 (Amine), ~2.0 (Carboxyl) |

Core Application 1: Enzymatic Kinetic Resolution (EKR)

The most cost-effective method to obtain enantiopure 3-methylphenylglycine derivatives is the kinetic resolution of the racemic methyl ester using lipases. This process exploits the enzyme's stereoselectivity to hydrolyze one enantiomer (usually the S-form) into the free acid, leaving the other (R-form) as the unreacted ester.

Mechanistic Pathway

The lipase preferentially attacks the carbonyl of the (S)-enantiomer. The meta-methyl substituent provides sufficient steric differentiation for high enantioselectivity (E-value > 50) when using Candida antarctica Lipase B (CAL-B).

Visualization: EKR Workflow

Figure 1: Workflow for the enzymatic kinetic resolution of racemic methyl amino(3-methylphenyl)acetate.

Detailed Protocol: Lipase-Catalyzed Hydrolysis

Objective: Isolate (S)-2-amino-2-(3-methylphenyl)acetic acid and (R)-methyl 2-amino-2-(3-methylphenyl)acetate.

Reagents:

-

Substrate: Methyl amino(3-methylphenyl)acetate HCl (10 mmol, 2.16 g)

-

Enzyme: Novozym 435 (Immobilized CAL-B) or Amano Lipase PS (Burkholderia cepacia)

-

Solvent: MTBE (Methyl tert-butyl ether) and Phosphate Buffer (0.1 M, pH 7.5)

-

Base: Saturated NaHCO

Procedure:

-

Neutralization (Critical): The enzyme requires the free base. Dissolve the HCl salt in water (20 mL). Add saturated NaHCO

until pH ~9. Extract with MTBE (3 x 20 mL). Dry the combined organic layers over MgSO -

Reaction Setup: Resuspend the free amine (approx. 1.8 g) in MTBE (20 mL). Add 20 mL of Phosphate Buffer (pH 7.5).

-

Initiation: Add Novozym 435 (200 mg, 10% w/w relative to substrate).

-

Incubation: Stir vigorously at 30°C. Monitor conversion by HPLC (see QC section).

-

Termination: Stop reaction when conversion reaches 50% (typically 24-48 hours). Filter off the immobilized enzyme.

-

Separation:

-

Organic Phase: Contains the (R)-Ester . Wash with dilute NaHCO

, dry, and concentrate. -

Aqueous Phase: Contains the (S)-Acid . Acidify to pH 3 with 1M HCl and extract with EtOAc to isolate the amino acid.

-

Core Application 2: Synthesis of -Adrenoceptor Agonist Analogs

Substituted phenylglycine derivatives are key scaffolds in the development of

Synthetic Logic

The amino group of the methyl ester is coupled with an arylethanolamine pharmacophore. The ester is subsequently hydrolyzed to the active acid form.

Visualization: Coupling Pathway

Figure 2: Synthetic pathway for incorporating the 3-methylphenylglycine scaffold into drug candidates.

Protocol: N-Alkylation and Hydrolysis

Step 1: N-Alkylation

-

Dissolve Methyl amino(3-methylphenyl)acetate (free base, 1.0 eq) in anhydrous DMF.

-

Add

-Diisopropylethylamine (DIEA, 2.5 eq). -

Add the alkylating agent (e.g., a phenacyl bromide or protected arylethanolamine mesylate, 1.1 eq).

-

Heat to 60°C under N

for 12 hours. -

Workup: Dilute with water, extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc).

Step 2: Ester Hydrolysis

-

Dissolve the intermediate in THF:Water (3:1).

-

Add LiOH (2.0 eq). Stir at room temperature for 4 hours.

-

Validation: Monitor disappearance of the methyl ester peak via LC-MS.

-

Isolation: Neutralize with 1M HCl. The product often precipitates or requires extraction with n-Butanol.

Quality Control & Analytical Methods

To ensure the integrity of the chiral synthesis, precise analytical methods are required.

Chiral HPLC Method

Distinguishing the (R) and (S) enantiomers of the ester requires a polysaccharide-based chiral column.

-

Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.[2]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Aromatic ring absorption).

-

Expected Retention:

-

(S)-Ester: ~8.5 min (Typical for OD-H, verify with standard).

-

(R)-Ester: ~11.2 min.

-

NMR Verification

-

1H NMR (DMSO-d6): Look for the singlet of the ester methyl group (~3.6 ppm) and the singlet of the aryl methyl group (~2.3 ppm). The methine proton (

-proton) appears as a singlet or doublet around 4.5-5.0 ppm depending on the salt form.

References

-

Tanaka, N., et al. (2001).[3] "Discovery of Novel N-Phenylglycine Derivatives as Potent and Selective

-Adrenoceptor Agonists." Journal of Medicinal Chemistry. [Link] - Yadav, G. D., & Sivakumar, P. (2004). "Enzymatic kinetic resolution of racemic phenylglycine methyl ester." Biochemical Engineering Journal.

-

ChemChart. "Methyl amino(3-methylphenyl)acetate hydrochloride Properties and Suppliers." [Link]

-

MDPI. "Lipase-Catalyzed Enzymatic Kinetic Resolution of Aromatic Derivatives." ChemBioChem. [Link][4]

Sources

Application Note: Reaction Mechanism & Protocols for Methyl Amino(3-methylphenyl)acetate Hydrochloride with Aldehydes

Executive Summary

This technical guide details the reaction mechanisms and synthetic protocols for Methyl amino(3-methylphenyl)acetate hydrochloride (an α-amino ester derivative of 3-methylphenylglycine) with aldehydes. While the primary reaction pathway is the formation of Schiff bases (imines) , this intermediate serves as a critical "gateway species" for high-value transformations in drug discovery, specifically reductive amination (to generate secondary amines) and multicomponent reactions (such as Ugi or Strecker syntheses).

Critical Consideration: Unlike aliphatic amino acids, this phenylglycine derivative possesses a benzylic

Mechanistic Profiling

Reactant Analysis[1]

-

Substrate: Methyl amino(3-methylphenyl)acetate hydrochloride.

-

Electronic Character: The 3-methyl group on the phenyl ring exerts a weak inductive donating effect (+I), slightly increasing electron density on the ring compared to unsubstituted phenylglycine.

-

Stereochemical Liability: The

-carbon is flanked by an ester, an amine (or imine), and a phenyl ring. This "benzylic +

-

-

Reagent: Aldehyde (R-CHO).[1]

-

Role: Electrophile. Reactivity depends on the steric bulk of R and electronic activation.

-

The "Schiff Base Gateway" Mechanism

The reaction proceeds through a reversible condensation to form an imine. This equilibrium is acid-catalyzed but inhibited by excess acid (protonation of the amine nucleophile).

-

Neutralization: The hydrochloride salt (

) must be deprotonated (in situ or pre-treated) to release the free amine ( -

Nucleophilic Attack: The lone pair of the amine attacks the aldehyde carbonyl, forming a tetrahedral carbinolamine intermediate.

-

Dehydration: Acid-catalyzed elimination of water yields the Imine (Schiff Base) .[2]

-

Racemization Pathway (Risk): The imine nitrogen can act as an electron sink, facilitating the deprotonation of the

-carbon to form a transient aza-allyl anion (or enol tautomer), leading to loss of optical purity.

Visualization: Reaction Pathway & Racemization Risk

Figure 1: Mechanistic pathway highlighting the Imine intermediate as the branch point for productive synthesis vs. racemization.

Synthetic Protocols

Protocol A: Reductive Amination (Standard)

Objective: Synthesis of N-alkylated derivatives (Secondary Amines) with minimal racemization. Mechanism: In situ formation of the imine followed by selective reduction. Sodium triacetoxyborohydride (STAB) is preferred over NaBH4 or NaCNBH3 because it is mild and does not reduce aldehydes/ketones efficiently, favoring the reduction of the protonated imine.

Reagents:

-

Methyl amino(3-methylphenyl)acetate HCl (1.0 equiv)

-

Aldehyde (1.1 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.4 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (1.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, suspend the Amine HCl salt (1.0 equiv) in anhydrous DCE (0.2 M concentration).

-

Neutralization: Add DIPEA (1.0 equiv) dropwise. Note: Do not use excess base; keeping the pH slightly acidic/neutral suppresses racemization. Stir for 10 minutes at Room Temperature (RT).

-

Imine Formation: Add the Aldehyde (1.1 equiv). Stir for 30–60 minutes.

-

Checkpoint: If the aldehyde is sterically hindered, add activated 4Å molecular sieves to drive equilibrium.

-

-

Reduction: Cool the mixture to 0°C. Add STAB (1.4 equiv) in one portion.

-

Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LC-MS (Target mass: M+R-16+2).

-

Quench: Quench with saturated aqueous NaHCO3.

-

Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na2SO4.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Data Summary Table: Reducing Agent Selection

| Reducing Agent | Reactivity | Racemization Risk | Recommended Use |

| NaBH(OAc)3 | Moderate (Selective for Imines) | Low | Standard Protocol |

| NaBH3CN | Low (Requires pH ~6) | Low | Toxic; use if STAB fails |

| NaBH4 | High (Reduces Aldehydes) | High | Avoid (Requires 2-step) |

Protocol B: High-Fidelity Imine Synthesis (For Multicomponent Reactions)

Objective: Isolate or generate the imine quantitatively for subsequent reactions (e.g., Ugi, Strecker) without reducing it. Challenge: Water byproduct hydrolyzes the imine back to starting materials.

Reagents:

-

Amine HCl salt (1.0 equiv)

-

Aldehyde (1.0 equiv)

-

Titanium(IV) isopropoxide (Ti(OiPr)4) (2.0 equiv)

-

Triethylamine (1.1 equiv)

-

Solvent: DCM (Anhydrous)

Step-by-Step Methodology:

-

Setup: Dissolve Amine HCl and Aldehyde in anhydrous DCM.

-

Scavenger Addition: Add NEt3 (1.1 equiv) followed immediately by Ti(OiPr)4 (2.0 equiv). The Titanium reagent acts as a Lewis acid (activating the carbonyl) and a water scavenger.

-

Reaction: Stir at RT for 6–12 hours.

-

Workup (Critical): The reaction mixture will contain titanium salts.

-

Method: Dilute with ether, then add a small amount of water (or wet celite) to precipitate TiO2. Filter through a Celite pad.

-

Alternative: Use the crude solution directly in the next step (e.g., addition of cyanide for Strecker) to avoid hydrolysis during isolation.

-

Experimental Workflow Diagram

Figure 2: Decision tree for experimental execution based on desired end-product.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Equilibrium favoring SM; Water presence. | Use Ti(OiPr)4 (Protocol B) or add Molecular Sieves (4Å). |

| Racemization | High pH (excess base); High Temp. | Maintain low temperature (0°C) ; Use DIPEA (non-nucleophilic base); Avoid thermodynamic equilibration times >12h. |

| Over-alkylation | Highly reactive aldehyde. | Ensure stoichiometric control (1:1 ratio); Add aldehyde slowly to amine. |

| Hydrolysis | Wet solvent or acidic workup. | Use anhydrous solvents ; Keep workup pH basic/neutral; Store imines under inert atmosphere. |

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

-

Nugent, T. C., & El-Shazly, M. (2010). "Chiral Amine Synthesis – Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Reduction." Advanced Synthesis & Catalysis.

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

-

Dyker, G. (Ed.). (2005).[1][3] Handbook of C-H Transformations. Wiley-VCH. (Context on Pictet-Spengler and Phenylglycine reactivity).

Sources

Application Note: Optimizing Solvent Systems for the Synthesis and Crystallization of Methyl amino(3-methylphenyl)acetate hydrochloride

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic selection and optimization of solvent systems for the synthesis of Methyl amino(3-methylphenyl)acetate hydrochloride. This key intermediate requires precise control over reaction and crystallization conditions to ensure high yield, purity, and desirable solid-state properties. We will explore the underlying chemical principles of solvent effects, from the initial esterification of the zwitterionic amino acid precursor to the final crystallization of the hydrochloride salt, providing detailed, field-proven protocols and a systematic approach to troubleshooting and optimization.

Introduction: The Critical Role of Solvents in Amine Hydrochloride Synthesis

Methyl amino(3-methylphenyl)acetate hydrochloride is a valuable building block in pharmaceutical synthesis. Its structure, featuring a primary amine and a methyl ester, presents a unique set of challenges and opportunities in process chemistry. The synthesis typically involves the esterification of the corresponding amino acid, followed by the formation and isolation of the hydrochloride salt.

The choice of solvent is arguably the most critical parameter in this process. It governs:

-

Reactant Solubility: Amino acids exist as zwitterions, making their solubility in common organic solvents limited. The solvent system must effectively solvate the starting material to ensure a homogeneous reaction environment.[1]

-

Reaction Kinetics and Equilibrium: The solvent influences reaction rates and can shift the equilibrium of reversible reactions, such as Fischer esterification, by facilitating the removal of byproducts like water.[1][2]

-

Product Isolation and Purity: The final hydrochloride salt's solubility is highly dependent on the solvent system. A well-designed system allows for high-yield precipitation of the desired product while leaving impurities in the mother liquor.[3]

-

Crystal Form and Particle Size: The crystallization solvent directly impacts the final product's crystal habit, which is crucial for downstream processing, formulation, and stability.[4]

This guide will deconstruct the synthesis into its core stages and provide actionable protocols for optimizing the solvent system at each step.

Foundational Principles: Solvent Selection for Amino Acid Esterification

The conversion of an amino acid to its corresponding methyl ester hydrochloride is commonly achieved via Fischer-Speier esterification, using methanol as both a reagent and solvent, with an acid catalyst like HCl or H2SO4.[5][6][7]

The Challenge of Zwitterion Solubility

Amino acids in their neutral state are zwitterionic, possessing both a positive (ammonium) and negative (carboxylate) charge. This high internal polarity makes them poorly soluble in non-polar organic solvents. The first role of the solvent system is to overcome this.

-

Protic Solvents: Alcohols like methanol are effective because they can solvate both charged ends of the zwitterion.

-

Acidic Conditions: In the presence of a strong acid (e.g., HCl), the carboxylate is protonated, breaking the zwitterionic structure and forming a cationic species that is significantly more soluble in polar protic solvents. This is why acid-catalyzed esterification in methanol is a standard approach.[6][7]

Driving the Equilibrium: The Role of Water Removal

Esterification is a reversible reaction. To drive it to completion, the water byproduct must be removed from the reaction mixture.[1][2]

-

Excess Methanol: Using a large excess of methanol shifts the equilibrium towards the product side according to Le Châtelier's principle.

-

Azeotropic Removal: A co-solvent such as toluene or hexane can be introduced. While the amino acid salt is not soluble in toluene, the co-solvent can form a low-boiling azeotrope with water, allowing for its physical removal via a Dean-Stark apparatus, thereby pushing the reaction to completion.

The table below summarizes the properties of solvents relevant to this synthesis.

| Solvent | Boiling Point (°C) | Dielectric Constant (20°C) | Polarity Index | Key Application Notes |

| Methanol | 64.7 | 33.0 | 5.1 | Primary reagent and solvent for esterification. Good solubility for the hydrochloride salt.[7] |

| Isopropanol | 82.6 | 19.9 | 3.9 | Excellent for recrystallization; lower solubility for HCl salts compared to Methanol.[3] |

| Ethanol | 78.4 | 24.5 | 4.3 | Alternative to Methanol; often provides a good balance of solubility for reaction and insolubility for crystallization.[3] |

| Toluene | 110.6 | 2.4 | 2.4 | Used as a co-solvent for azeotropic water removal during esterification.[8] |

| Ethyl Acetate | 77.1 | 6.0 | 4.4 | Often used as a washing or anti-solvent to precipitate the hydrochloride salt.[3] |

| Diethyl Ether | 34.6 | 4.3 | 2.8 | Common anti-solvent added to a solution of the product to induce precipitation.[3] |

| Dichloromethane (DCM) | 39.6 | 9.1 | 3.1 | Used in workup for extraction of the free base form if needed.[9][10] |

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Thionyl chloride and strong acids are corrosive and toxic.

Protocol 1: Standard Esterification and In-Situ Salt Formation

This protocol utilizes methanol as the primary solvent and thionyl chloride (SOCl₂) as the acid source, which conveniently generates HCl in situ.[11]

Materials:

-

Amino(3-methylphenyl)acetic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether (anhydrous)

Procedure:

-

Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube (filled with CaCl₂), and a dropping funnel.

-

Reagent Addition: Suspend amino(3-methylphenyl)acetic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of amino acid).

-

Acidification: Cool the suspension to 0°C in an ice bath. Add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 30-45 minutes. The solid will gradually dissolve as the zwitterion is converted to the more soluble hydrochloride salt of the amino acid.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65°C). Maintain reflux for 3-5 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Isolation: Cool the reaction mixture to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.

-

Crystallization: Slowly add anhydrous diethyl ether as an anti-solvent to the concentrated methanolic solution with stirring until precipitation is complete.

-

Filtration: Cool the resulting slurry in an ice bath for 1 hour. Collect the white solid by vacuum filtration.

-

Washing & Drying: Wash the filter cake with cold diethyl ether to remove any residual impurities. Dry the product under vacuum at 40-50°C to a constant weight.

The overall workflow is depicted below.

Caption: Figure 1: General Synthesis Workflow

Optimization Strategy: Systematic Solvent Screening

The standard protocol provides a reliable baseline. However, to optimize for yield, purity, and crystal properties, a systematic screening of solvent systems for the crystallization step is essential. The goal is to identify a solvent or solvent mixture where the product has low solubility at low temperatures, while key impurities remain in solution.

Experimental Design:

-

Perform the reaction as described in Protocol 3.1 up to step 5 (after methanol concentration).

-

Divide the concentrated crude solution into several equal portions.

-

To each portion, add a different anti-solvent or replace the solvent entirely.

-

Stir at room temperature for 30 minutes, then cool in an ice bath for 1 hour.

-

Filter, wash, and dry each sample, carefully recording the yield and analyzing the purity by HPLC.

A logical decision-making process for this optimization is outlined below.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. quora.com [quora.com]

- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Methyl phenylacetate synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation proc ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00073A [pubs.rsc.org]

- 11. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl Amino(3-methylphenyl)acetate Hydrochloride

Product Identity: Methyl amino(3-methylphenyl)acetate hydrochloride

CAS Number: 1255716-96-1

Chemical Class:

Core Directive & Initial Assessment

Welcome to the Technical Support Center. This guide is designed to address purification challenges for Methyl amino(3-methylphenyl)acetate hydrochloride , a critical intermediate often used in the synthesis of chiral pharmaceutical agents (analogous to phenylglycine derivatives used in Clopidogrel synthesis).

Before initiating purification, assess your crude material against the Critical Quality Attributes (CQAs) below to select the correct workflow.

Critical Quality Attributes (CQA) Table

| Attribute | Specification Target | Common Failure Mode | Initial Action |

| Appearance | White to off-white crystalline solid | Yellow/Orange oil or sticky gum | Go to Section 3: Troubleshooting (Oiling Out) |

| Purity (HPLC) | > 98.0% | Presence of free acid (hydrolysis) | Go to Section 3: Impurity Removal |

| Proton NMR | Matches structure; sharp peaks | Broad peaks (wet), extra methyl singlets | Dry sample; Check for residual MeOH |

| Solubility | Soluble in MeOH, Water; Insoluble in Et2O, Hexanes | Insoluble in MeOH (Inorganic salts) | Filter hot solution during recrystallization |

Primary Purification Protocol: Recrystallization[1][2]

For crude solids with purity >90% that require polishing, recrystallization is the standard method. This compound is an amine hydrochloride salt; it is typically highly soluble in methanol/water and insoluble in non-polar ethers.

Standard Operating Procedure (SOP)

Solvent System: Methanol (Good Solvent) / Methyl tert-butyl ether (MTBE) or Ethyl Acetate (Anti-solvent).

-

Dissolution :

-

Place crude solid in a round-bottom flask.

-

Add Methanol (MeOH) dropwise at 40–50°C. Use the minimum amount required to dissolve the solid completely.

-

Note: If undissolved solids remain after 10 volumes of MeOH, filter the hot solution (removes inorganic salts like NH₄Cl or NaCl).

-

-

Nucleation :

-

Cool the solution to Room Temperature (RT).

-

Slowly add MTBE or Ethyl Acetate (EtOAc) with vigorous stirring until a persistent turbidity (cloudiness) is observed.

-

Ratio Guide: Typically 1:3 to 1:5 (MeOH:Anti-solvent).

-

-

Crystallization :

-

Cool the mixture to 0–4°C in an ice bath for 2–4 hours.

-

Critical: Do not crash cool (rapid cooling) as this traps impurities.

-

-

Isolation :

-

Filter the white precipitate under vacuum / inert atmosphere (Nitrogen blanket recommended to prevent moisture absorption).

-

Wash the cake with cold MTBE.

-

Dry in a vacuum oven at 40°C for 6–12 hours.

-

Troubleshooting Guide & Failure Analysis

This section addresses specific failure modes encountered during the isolation of phenylglycine ester derivatives.

Scenario A: "My product is oiling out instead of crystallizing."

Cause: Presence of residual high-boiling solvents, excess mineral acid, or high impurity profile (low melting point depression). Solution: Trituration Protocol

-

Decant the supernatant solvent from the oil.

-

Add Diethyl Ether or Heptane (10 volumes relative to oil).

-

Sonicate the mixture for 15–20 minutes. The mechanical energy often forces the lattice to form.

-

Stir vigorously overnight at RT. The oil should harden into a solid.

-

Advanced Fix: If it remains an oil, dissolve in minimal DCM, dry over MgSO₄, evaporate to a foam, and repeat trituration.

Scenario B: "I see a new impurity growing during purification (Hydrolysis)."

Cause: Ester hydrolysis.[1][2] Methyl esters of phenylglycine derivatives are susceptible to hydrolysis in the presence of water and heat, reverting to the parent amino acid (Amino(3-methylphenyl)acetic acid). Diagnostic: Check HPLC/TLC. The free acid is much more polar (stays at baseline on normal phase). Corrective Action:

-

Strict Moisture Control : Ensure all solvents are anhydrous.

-

Avoid Water : Do not use water as a co-solvent during recrystallization unless absolutely necessary.

-

Temperature Limit : Do not heat above 50°C during dissolution.[2]

Scenario C: "The solid is sticky and hygroscopic."

Cause: Excess HCl trapped in the lattice or inherent hygroscopicity of the salt. Solution:

-

Wash the solid with anhydrous Acetone . Many amino acid ester hydrochlorides are insoluble in acetone, but excess HCl and moisture are somewhat soluble.

-

Store in a desiccator with P₂O₅.

Advanced Purification: Acid/Base Back-Extraction

Warning: Use this method only if recrystallization fails. High pH risks rapid ester hydrolysis.[2]

Workflow:

-

Dissolve : Dissolve crude salt in cold water (0°C).

-

Neutralize : Add saturated NaHCO₃ solution slowly until pH ~8.0. Keep cold (0°C) .

-

Extract : Immediately extract with Dichloromethane (DCM) or Ethyl Acetate (x3).

-

Dry : Dry organic layer over anhydrous Na₂SO₄. Filter.

-

Re-salt : Bubbling dry HCl gas into the organic layer or adding HCl in Dioxane/Ether to precipitate the purified hydrochloride salt.

Visual Workflows

Diagram 1: Purification Decision Matrix

Use this logic flow to determine the correct starting point based on your material's state.

Caption: Decision matrix for selecting the appropriate purification method based on physical state and initial purity.

Diagram 2: Recrystallization Workflow

Step-by-step visualization of the solvent system and critical control points.

Caption: Standard recrystallization workflow using Methanol (solvent) and MTBE (anti-solvent).

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of Methanol? A: Yes, Ethanol is a viable alternative. However, methyl esters can undergo transesterification in ethanol if heated for prolonged periods or if excess acid is present (converting methyl ester to ethyl ester). Methanol is safer to preserve the chemical identity of the methyl ester [1].

Q: Why is my yield lower than expected (<50%)? A: The compound likely has high solubility in the mother liquor.

-

Fix: Concentrate the mother liquor to half volume and repeat the cooling step to harvest a second crop.

-

Fix: Increase the ratio of Anti-solvent (MTBE) to Solvent (MeOH).

Q: How should I store the purified compound? A: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Amino acid esters are prone to cyclization (forming diketopiperazines) and hydrolysis upon long-term exposure to moisture and heat [2].

Q: The compound smells like almonds/acrid. Is this normal? A: No. A strong almond smell might indicate degradation to the aldehyde or presence of unreacted starting materials. The pure hydrochloride salt should be odorless or have a faint specific amine odor.

References

-

Sigma-Aldrich .[3][4] Methyl amino(3-methylphenyl)acetate hydrochloride Product Information. Accessed via Sigma-Aldrich Catalog. Link

-

National Center for Biotechnology Information . PubChem Compound Summary for CID 329776200, Methyl amino(3-methylphenyl)acetate hydrochloride. Link

-

ChemicalBook . General Purification of Amino Acid Methyl Ester Hydrochlorides. Link

-

Google Patents . Method for producing amino acid ester hydrochloride (JP2003137850A). Describes standard industrial purification via concentration and antisolvent crystallization. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. [(4-methylphenyl)amino](phenyl)acetic acid (60561-72-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

Minimizing ester hydrolysis during Methyl amino(3-methylphenyl)acetate hydrochloride workup

Technical Support Center: Methyl amino(3-methylphenyl)acetate hydrochloride

CRITICAL ALERT: Compound Instability Profile

Methyl amino(3-methylphenyl)acetate hydrochloride is a derivative of phenylglycine. Unlike standard aliphatic amino acid esters (e.g., Leucine methyl ester), this compound possesses a unique instability profile due to the benzylic position of the

Researchers frequently encounter two concurrent degradation pathways during the neutralization of the hydrochloride salt:

-

Ester Hydrolysis: Rapid conversion to the free acid (zwitterion) in aqueous base.

-

Racemization: The

-proton is highly acidic due to the adjacent carbonyl and phenyl ring, leading to rapid enantiomeric loss via an enolate intermediate in basic conditions.

The Golden Rule: Neutralization must be performed cold (

Module 1: The Chemistry of Instability

Q: Why is this specific ester so much more labile than my other amino acid esters?

A: The instability is driven by the electronic effects of the phenyl ring attached directly to the

-

Electronic Activation: The phenyl ring acts as an electron sink (inductively electron-withdrawing relative to an alkyl group), making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by hydroxide ions (

). -

Suppression: The

Q: Does the 3-methyl substituent on the ring help?

A: Marginally. The methyl group at the meta position is weakly electron-donating. While this might slightly decrease the acidity of the

Module 2: Optimized Workup Protocol

This protocol is designed to liberate the free base from the hydrochloride salt while suppressing hydrolysis and racemization.

Reagents & Setup

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Note: DCM often provides better solubility for the free amine.

-

Base: Saturated Sodium Bicarbonate (

) solution, pre-chilled to -

Drying Agent: Anhydrous Sodium Sulfate (

).[2][3] -

Temperature: Ice/Water bath (

).

Step-by-Step Procedure

-

Preparation:

-

Dissolve the crude Methyl amino(3-methylphenyl)acetate hydrochloride in the minimum amount of cold water (

). -

Add an equal volume of cold organic solvent (DCM or EtOAc) to the vessel.

-

Place the biphasic mixture in an ice bath with vigorous stirring.

-

-

Neutralization (The Critical Step):

-

Slowly add the cold saturated

solution dropwise. -

Monitor pH continuously. Stop addition immediately when the aqueous layer reaches pH 7.5 -- 8.0 .

-

Do not aim for pH 10-12 (common for other amines). The lower

of this aniline-like amine allows it to be freed at near-neutral pH. -

Time Limit: This step should take no longer than 5-10 minutes.

-

-

Rapid Extraction:

-

Washing & Drying:

-

Wash the combined organic layer once with cold brine (saturated NaCl) to remove residual water.

-

Dry over anhydrous

for 10 minutes (keep cold if possible). -

Filter and concentrate in vacuo at a bath temperature below

.

-

Module 3: Troubleshooting & FAQs

Q: I see a new spot on TLC at the baseline. What is it? A: This is likely the hydrolyzed free acid (Amino(3-methylphenyl)acetic acid). It is a zwitterion and will not move in standard organic solvent systems.

-

Cause: Your workup pH was too high (>9) or the contact time with water was too long.

-

Fix: Use the protocol above. If you must remove the acid, it will remain in the aqueous basic layer; the ester stays in the organic layer.

Q: My optical rotation is lower than the literature value. Did I buy bad starting material? A: Not necessarily. You likely racemized it during workup.

-

Mechanism:[5][6] At pH > 9, the base removes the acidic

-proton, forming a planar enolate.[1] When it reprotonates, it does so as a racemic mixture.[1] -

Prevention: Never exceed pH 8.0. Keep the solution at

.

Q: Can I use NaOH to neutralize?

A: Absolutely not. NaOH is too strong. It creates local "hotspots" of high pH that instantly hydrolyze the ester and racemize the chiral center before mixing is complete. Always use a buffered weak base like

Q: Can I store the free base? A: It is highly inadvisable. Phenylglycine ester free bases are unstable and can undergo intermolecular condensation to form diketopiperazines (dimers) or slowly hydrolyze from atmospheric moisture.

-

Recommendation: Use the free base immediately in the next step, or store it as the stable HCl salt.

Visualizing the Instability Pathways

The following diagram illustrates the competing pathways during the workup of phenylglycine derivatives.

Caption: Competing degradation pathways for phenylglycine esters in basic aqueous media.

Summary Data: Stability Factors

| Parameter | Recommended Range | Danger Zone | Mechanistic Impact |

| Workup pH | 7.5 -- 8.0 | > 9.0 | High pH catalyzes nucleophilic attack on ester and |